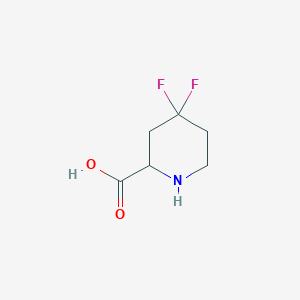

4,4-Difluoropiperidine-2-carboxylic acid

Description

4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₉F₂NO₂, with a molecular weight of 177.14 g/mol (derived from ). This compound is a key building block in pharmaceutical synthesis, particularly for designing protease inhibitors and bioactive molecules due to its conformational rigidity and metabolic stability imparted by fluorine substitution .

Synthesis routes often involve fluorination strategies, such as the use of sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), to introduce fluorine atoms into the piperidine backbone (). Analytical characterization via NMR, IR, and mass spectrometry confirms its structural integrity and purity, typically ≥95% ().

Properties

IUPAC Name |

4,4-difluoropiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRVNGNCNQGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. These methods are designed to meet the demand for high-purity this compound in various applications .

Chemical Reactions Analysis

4,4-Difluoropiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Scientific Research Applications of 4,4-Difluoropiperidine-2-carboxylic acid

This compound and its derivatives are valuable compounds with applications spanning chemistry, biology, medicine, and industry. These applications stem from their unique chemical properties and ability to interact with biological systems.

Chemistry

In chemistry, this compound serves as a building block in synthesizing complex molecules. Its distinct structure makes it a crucial intermediate in creating pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, the compound can be employed to study enzyme-substrate interactions and to develop inhibitors or probes for biological targets. The difluoro groups can enhance binding affinity and specificity.

Medicine

In medicine, derivatives of this compound can be explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. Additionally, 4,4-difluoropiperidine derivatives act as antagonists of the Orexin receptors, which may be needed in the treatment of obesity, sleep disorders, compulsive disorders, drug dependency, or schizophrenia . Orexin receptor antagonists are also likely to be useful in the treatment of overweight or obesity and conditions related to overweight or obesity, such as insulin resistance, type II diabetes, hyperlipidemia, gallstones, angina, hypertension, breathlessness, tachycardia, infertility, sleep apnea, back and joint pain, varicose veins, and osteoarthritis .

Industry

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Positional Isomers: 5,5-Difluoropiperidine-2-carboxylic Acid

Key Differences :

- Structure : Fluorine atoms at the 5-position instead of 4-position.

- Molecular Formula: C₆H₉F₂NO₂ (same as 4,4-difluoro isomer).

- It exhibits reduced steric hindrance compared to the 4,4-isomer, which may influence binding affinity in drug-target interactions .

Data Table :

Ring Size Variants: Pyrrolidine Analogs

Example : (2R)-4,4-Difluoropyrrolidine-2-carboxylic Acid

Data Table :

Substituent Variations

Example : 4-(2,2-Difluoroethyl)piperidine-4-carboxylic Acid

Data Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | C₆H₉F₂NO₂ | 177.14 | -0.5 |

| 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid | C₈H₁₃F₂NO₂ | 193.19 | 1.2 |

Heterocyclic Derivatives

Example : 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid

Biological Activity

4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 201.60 g/mol

- Functional Groups : Contains two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position.

This structural configuration contributes to its unique reactivity and interaction with biological targets.

The compound primarily acts as an antagonist of orexin receptors. Orexin receptors play a crucial role in regulating various physiological processes, including:

- Wakefulness

- Appetite Control

By inhibiting these receptors, this compound may offer therapeutic potential for conditions such as obesity and sleep disorders. The presence of fluorine enhances its binding affinity to these receptors, making it a promising candidate for further research in drug development.

Antagonistic Effects on Orexin Receptors

In vitro studies have demonstrated that this compound effectively blocks orexin receptor-mediated signaling pathways. This was confirmed through experiments measuring calcium influx in cell lines transfected with human orexin receptors. The compound inhibited calcium influx when orexin peptides were introduced, validating its antagonistic properties.

Pharmacological Applications

The compound's antagonistic activity suggests potential applications in treating:

- Obesity : By modulating appetite through orexin receptor inhibition.

- Sleep Disorders : Targeting wakefulness regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Synthetic Routes

Various synthetic methods have been explored for producing this compound, impacting yield and purity. These methods include:

- Direct fluorination of piperidine derivatives.

- Carboxylation processes utilizing different reagents under controlled conditions.

Q & A

Q. What frameworks guide rigorous experimental design for studying this compound?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research questions. For structure-activity relationship (SAR) studies, use factorial designs to test substituent effects on bioactivity. Include positive/negative controls (e.g., non-fluorinated analogs) to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.